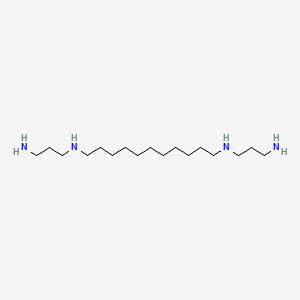
Propane, 2-ethoxy-1-isocyano-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-ethoxy-1-isocyano-2-methyl- is an organic compound with the molecular formula C7H13NO. It contains 22 atoms: 13 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is characterized by the presence of an isocyano group and an ethoxy group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-ethoxy-1-isocyano-2-methyl- can involve the reaction of appropriate precursors under controlled conditionsThe solution is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
Propane, 2-ethoxy-1-isocyano-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Nucleophiles: Various nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as carbonyl compounds.
Reduction: Reduced products like amines.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Propane, 2-ethoxy-1-isocyano-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propane, 2-ethoxy-1-isocyano-2-methyl- involves its interaction with molecular targets through its functional groups. The isocyano group can form coordination complexes with metal ions, while the ethoxy group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Propane, 2-ethoxy-2-methyl-: Similar in structure but lacks the isocyano group.
Propane, 2-isocyano-2-methyl-: Similar but lacks the ethoxy group.
Propane, 1-ethoxy-2-methyl-: Similar but with different positioning of functional groups.
Uniqueness
Propane, 2-ethoxy-1-isocyano-2-methyl- is unique due to the presence of both an isocyano group and an ethoxy group on the same propane backbone
Properties
CAS No. |
136321-58-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-ethoxy-1-isocyano-2-methylpropane |
InChI |
InChI=1S/C7H13NO/c1-5-9-7(2,3)6-8-4/h5-6H2,1-3H3 |
InChI Key |
ULELUOHUMQQRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)



